3-Oxoisoindoline-5-carboxylic acid
CAS No.: 23386-41-6
Cat. No.: VC2270621
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23386-41-6 |
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Molecular Formula | C9H7NO3 |
Molecular Weight | 177.16 g/mol |
IUPAC Name | 3-oxo-1,2-dihydroisoindole-5-carboxylic acid |
Standard InChI | InChI=1S/C9H7NO3/c11-8-7-3-5(9(12)13)1-2-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13) |
Standard InChI Key | VJAXCBJUBWJIRY-UHFFFAOYSA-N |
SMILES | C1C2=C(C=C(C=C2)C(=O)O)C(=O)N1 |
Canonical SMILES | C1C2=C(C=C(C=C2)C(=O)O)C(=O)N1 |
Introduction
Structural Properties
3-Oxoisoindoline-5-carboxylic acid, also known as 3-oxo-1,2-dihydroisoindole-5-carboxylic acid, features a bicyclic structure consisting of a benzene ring fused with a γ-lactam ring, with a carboxylic acid group positioned at the 5-position. This organization creates a versatile molecular scaffold that enables various chemical modifications, particularly at the carboxylic acid functionality. The key structural characteristics are summarized in Table 1.
Table 1: Structural Information of 3-Oxoisoindoline-5-carboxylic acid
Property | Value |
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Molecular Formula | C9H7NO3 |
SMILES | C1C2=C(C=C(C=C2)C(=O)O)C(=O)N1 |
InChI | InChI=1S/C9H7NO3/c11-8-7-3-5(9(12)13)1-2-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13) |
InChIKey | VJAXCBJUBWJIRY-UHFFFAOYSA-N |
The spectroscopic analysis reveals characteristic signals in both IR and NMR spectra:
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IR (KBr) νmax (cm-1): 1705, 2715.1, 3214.0, 3300.24, 3400.12
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1H NMR (300 MHz, DMSO-d6): δ 4.44 (s, 2H), 7.67 (d, J = 8.22 Hz, 1H), 8.13 (d, J = 5.16 Hz, 1H), 8.71 (s, 1H), 12.84 (s, 1H)
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13C NMR (100 MHz, DMSO-d6): δ 46.9, 127.16, 127.51, 128.77, 133.12, 134.35, 145.69, 167.08, 169.4
For mass spectrometry analysis, the predicted collision cross-section (CCS) data provides valuable information for various adducts of the compound, as presented in Table 2 .
Table 2: Predicted Collision Cross Section Data for 3-Oxoisoindoline-5-carboxylic acid
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 178.04987 | 135.4 |
[M+Na]+ | 200.03181 | 146.1 |
[M+NH4]+ | 195.07641 | 142.6 |
[M+K]+ | 216.00575 | 143.4 |
[M-H]- | 176.03531 | 134.8 |
[M+Na-2H]- | 198.01726 | 138.7 |
[M]+ | 177.04204 | 136.3 |
[M]- | 177.04314 | 136.3 |
Synthesis Methodology
The synthesis of 3-oxoisoindoline-5-carboxylic acid involves a multi-step process starting from 2-methyl benzoic acid. Kishor Kumar and colleagues have documented a comprehensive synthetic pathway that proceeds through several intermediates .
Synthetic Pathway
The synthetic route begins with bromination of 2-methyl benzoic acid to yield 5-bromo-2-methylbenzoic acid. This intermediate undergoes a series of transformations to produce 6-bromoisoindoline-1-one, which is subsequently converted to 3-oxoisoindoline-5-carbonitrile using a microwave-assisted cyanation reaction. The specific reaction employs zinc cyanide with tetrakis(triphenylphosphine)palladium(0) and zinc dust in DMF as the solvent system .
The carbonitrile intermediate is then transformed into 3-oxoisoindoline-5-carbaldehyde using Raney nickel in formic acid. The final conversion to the carboxylic acid involves oxidation of the aldehyde using Oxone in DMF at room temperature .
Detailed Final Step Synthesis
For the critical conversion of 3-oxoisoindoline-5-carbaldehyde to 3-oxoisoindoline-5-carboxylic acid, the procedure involves:
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Combining the aldehyde (0.5 g, 3.1 mmol) with Oxone (1 equivalent) in DMF (8 mL)
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Stirring the reaction mixture at room temperature for 3 hours
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The process yields the desired carboxylic acid as an off-white solid with 75% yield
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The product exhibits a high melting point of 351.2-353.1°C, indicative of strong intermolecular forces
Importantly, researchers noted that direct hydrolysis of the nitrile precursor to obtain the carboxylic acid was unsuccessful, likely due to the formation of a stable quinonoide intermediate during hydrolysis. This necessitated the alternative route via the aldehyde intermediate .
Chemical Properties
Physical Characteristics
3-Oxoisoindoline-5-carboxylic acid presents as an off-white solid with a remarkably high melting point (351.2-353.1°C), suggesting extensive hydrogen bonding networks in its crystal structure. This property is consistent with the presence of both carboxylic acid and lactam functionalities which can participate in hydrogen bonding .
Reactivity Profile
The compound possesses two key reactive centers:
The carboxylic acid functionality makes 3-oxoisoindoline-5-carboxylic acid particularly suitable for amide coupling reactions. These transformations can be effectively accomplished using standard peptide coupling reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine .
Biological Significance
Pharmacological Relevance
The isoindolinone scaffold, to which 3-oxoisoindoline-5-carboxylic acid belongs, represents a pharmacologically important structural motif present in numerous bioactive compounds. Literature evidence indicates that compounds containing this core structure exhibit diverse therapeutic properties, including:
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Antiviral activities, particularly against common cold viruses
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Anti-inflammatory properties
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Analgesic effects
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Poly(ADP-ribose) polymerase (PARP) inhibition, which has significant implications in cancer therapy
Role as a Synthetic Precursor
3-Oxoisoindoline-5-carboxylic acid serves as a versatile building block for the synthesis of various derivatives, most notably the 3-oxoisoindoline-5-carboxamides. These derivatives have demonstrated significant biological activities, underscoring the compound's importance in medicinal chemistry research .
Research Applications
Antioxidant Properties of Derivatives
A significant area of research involves the evaluation of antioxidant properties exhibited by 3-oxoisoindoline-5-carboxamide derivatives (compounds 8a-8h) synthesized from 3-oxoisoindoline-5-carboxylic acid. These derivatives have been assessed using two established in vitro models:
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DPPH (1,1-diphenyl-2-picryl hydrazine) free radical scavenging assay
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Inhibition of human low-density lipoprotein (LDL) oxidation assay
All the synthesized derivatives demonstrated antioxidant activity, with compound 8a showing particularly potent effects .
Structure-Activity Relationships
Studies on various derivatives of 3-oxoisoindoline-5-carboxylic acid have yielded valuable insights into structure-activity relationships governing antioxidant properties. The research indicates that different functional groups attached to the carboxamide moiety significantly influence the antioxidant potential of these compounds .
Table 3: Synthesized Derivatives of 3-Oxoisoindoline-5-carboxylic acid
Compound | Derivative | Structure Feature |
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8a | N-(2-hydroxyphenyl)-3-oxo-N-phenylisoindoline-5-carboxamide | Hydroxyphenyl and phenyl substituents |
8b | N-(3,3-diphenylpropyl)-3-oxoisoindoline-5-carboxamide | Diphenylpropyl substituent |
8c | N-(2-hydroxybenzyl)-3-oxoisoindoline-5-carboxamide | Hydroxybenzyl substituent |
8g | N-(3,5-dichloro-4-hydroxyphenyl)-3-oxoisoindoline-5-carboxamide | Dichlorohydroxyphenyl substituent |
8h | N-(3-methoxyphenyl)-3-oxoisoindoline-5-carboxamide | Methoxyphenyl substituent |
The synthesis of these derivatives involves amide coupling reactions using EDC·HCl, HOBt, and triethylamine in dichloromethane as the solvent .
Analytical Methods
Spectroscopic Identification
The characterization of 3-oxoisoindoline-5-carboxylic acid typically employs multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with characteristic signals for the methylene protons adjacent to the lactam nitrogen (δ 4.44 ppm), aromatic protons, and the carboxylic acid proton (δ 12.84 ppm)
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Infrared (IR) spectroscopy shows distinctive absorption bands for the lactam carbonyl (around 1705 cm⁻¹) and carboxylic acid functionalities (3214.0-3400.12 cm⁻¹)
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Mass spectrometry confirms the molecular weight, with the protonated molecular ion [M+H]⁺ appearing at m/z 178
Chromatographic Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) provides a powerful tool for the analysis of 3-oxoisoindoline-5-carboxylic acid and its derivatives. The predicted collision cross-section data (Table 2) can facilitate identification and quantification in complex matrices using ion mobility mass spectrometry approaches .
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